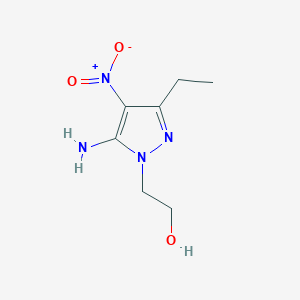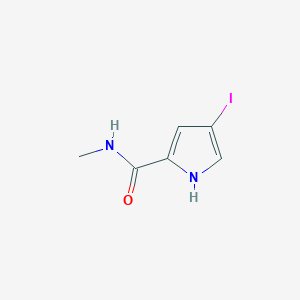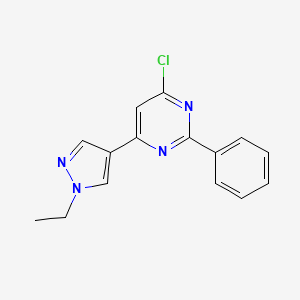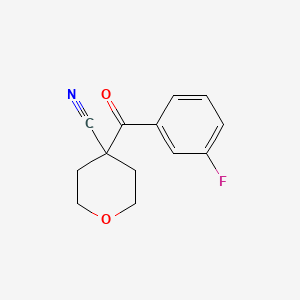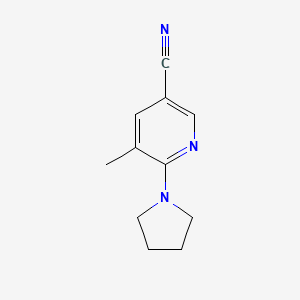
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.2786 g/mol . It is a member of the pyrrolidine family, which is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The specific synthetic route can vary, but a common method involves the nucleophilic substitution of a halogenated pyrrolidine with cyclopropylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mécanisme D'action
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)ethanol: A similar compound with a simpler structure, lacking the cyclopropylmethyl group.
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol: Another closely related compound with slight variations in the amino group.
Uniqueness
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2 |
Clé InChI |
ONIVFDDYIKWBRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CCN(C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



